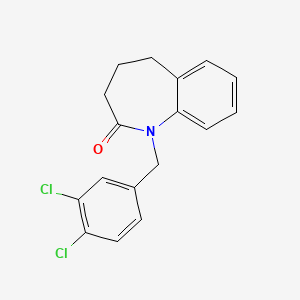

1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-9-8-12(10-15(14)19)11-20-16-6-2-1-4-13(16)5-3-7-17(20)21/h1-2,4,6,8-10H,3,5,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMQRVFJFGKZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological properties, including antibacterial and anti-inflammatory activities.

- Chemical Name: this compound

- CAS Number: 303988-02-5

- Molecular Formula: C17H15Cl2NO

- Molecular Weight: 320.21 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are used for characterization.

Synthesis Example

A common synthetic route involves the condensation of appropriate benzaldehydes with thiosemicarbazide derivatives followed by cyclization to form the benzazepine structure.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate variable efficacy depending on the target organism.

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli (Gram -) | Moderate inhibition |

| Klebsiella pneumoniae (Gram -) | Low inhibition |

| Staphylococcus aureus (Gram +) | Significant inhibition |

| Streptococcus mutans (Gram +) | High inhibition |

The compound demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans while showing moderate effects on Gram-negative strains like Escherichia coli .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been tested for anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines in cell culture models. The mechanism appears to involve the modulation of NF-kB signaling pathways.

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group exhibited a reduction in bacterial load compared to controls, suggesting its potential as a therapeutic agent in managing infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituent Positions

- 1-(2,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (): This positional isomer substitutes chlorine at the 2- and 4-positions of the benzyl group instead of 3,3.

- 3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-22-1; ): Chlorine atoms are located on the benzazepinone ring rather than the benzyl group. This difference shifts the molecule’s polarity (LogP = 2.88, PSA = 29.1 ), which could alter blood-brain barrier penetration or solubility compared to the 3,4-dichlorobenzyl analogue.

Benzodiazepine Derivatives

- 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride (): This benzodiazepine contains two nitrogen atoms in its seven-membered ring, unlike the single nitrogen in benzazepinones. Benzodiazepines typically modulate GABAA receptors, suggesting divergent pharmacological targets compared to benzazepinones.

- Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one; ): A nitro-substituted benzodiazepine with anticonvulsant properties.

Heterocyclic Hybrids

- Coumarin-linked Benzo[b][1,4]diazepin-2-ones (): Compounds like 4g and 4h incorporate coumarin and tetrazole moieties, expanding π-π stacking and hydrogen-bonding capabilities. These hybrids exhibit enhanced structural complexity, which may improve selectivity for enzymes like kinases or proteases compared to simpler benzazepinones.

Research Findings and Implications

- Substituent Position Effects : The 3,4-dichlorobenzyl group in the target compound may confer higher lipophilicity and receptor-binding avidity compared to 2,4-dichloro isomers, as chlorine’s electron-withdrawing effects are maximized in the para and meta positions .

- Benzazepinone vs.

- Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of a benzazepinone precursor with 3,4-dichlorobenzyl halides, akin to methods in for indole derivatives. This contrasts with benzodiazepine syntheses, which often employ condensations of o-phenylenediamines with ketones or esters .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the benzazepinone core. A common approach includes:

Cyclization : Condensation of ortho-phenylenediamine derivatives with ketones or esters to form the benzazepinone ring .

Substitution : Introducing the 3,4-dichlorobenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., using K₂CO₃ in DMF) .

- Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves yield and reduces side products compared to conventional heating .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Use a combination of:

NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring saturation .

X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding pharmacophore alignment .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₁₄Cl₂N₂O) .

Q. What in vitro assays are recommended to assess its pharmacological activity?

- Methodological Answer :

Receptor Binding Assays : Screen for GABAₐ receptor affinity (common for benzazepinones) using radiolabeled ligands like [³H]flunitrazepam .

Cell-Based Models : Neuroblastoma cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects against oxidative stress, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

- Methodological Answer :

Comparative SAR Studies : Systematically vary substituents (e.g., dichlorobenzyl vs. methyl or nitro groups) and test activity in standardized assays .

Meta-Analysis : Cross-reference data from PubChem, DSSTox, and ECHA to identify outliers or inconsistent experimental conditions (e.g., solvent polarity, cell line variability) .

Q. What strategies are effective for studying metabolic pathways and degradation products?

- Methodological Answer :

In Vitro Metabolism : Use liver microsomes (human or rodent) with LC-MS/MS to identify phase I/II metabolites .

Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions, followed by HPLC-UV to track stability .

Q. How can computational modeling enhance mechanistic understanding of its activity?

- Methodological Answer :

Molecular Docking : Use tools like AutoDock Vina to predict binding poses in GABAₐ or glutamate receptor pockets (PDB IDs: 6HUP, 4COF) .

MD Simulations : Analyze ligand-receptor dynamics over 100-ns trajectories to assess binding stability and conformational changes .

Q. What advanced techniques validate its selectivity and off-target effects?

- Methodological Answer :

Kinome Screening : Utilize panels like Eurofins KinaseProfiler to test inhibition across 400+ kinases .

CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative receptors (e.g., GABAₐ subunits) and retesting activity .

Q. How can impurity profiles impact reproducibility in pharmacological studies?

- Methodological Answer :

HPLC-PDA/MS Purity Checks : Ensure ≥95% purity; quantify impurities (e.g., dichlorobenzyl byproducts) using relative retention times .

Toxicology Screening : Test impurities in zebrafish embryos or Ames assays to rule out genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.